Acetilacetonato de calcio

Descripción general

Descripción

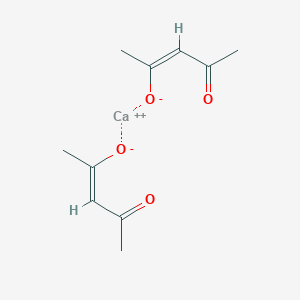

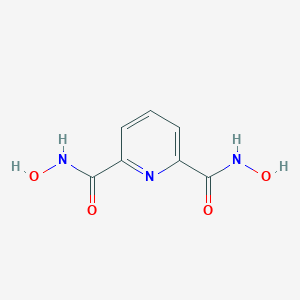

Calcium acetylacetonate is a useful research compound. Its molecular formula is C5H7CaO2+ and its molecular weight is 139.19 g/mol. The purity is usually 95%.

The exact mass of the compound Calcium acetylacetonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Calcium acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Marcos Metal-Orgánicos (MOFs)

El acetilacetonato de calcio se utiliza en la síntesis de MOFs, que son compuestos que constan de iones metálicos o clústeres coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales. Un estudio demostró la reacción solvotermal del this compound con ácido 1,4-naftaleno-dicarboxílico para crear un MOF con propiedades de fluorescencia únicas . Este MOF exhibe fluorescencia de desplazamiento azul debido a una transferencia de carga de ligando a metal, lo que lo convierte en un material potencial para aplicaciones de detección.

Materiales Luminiscentes

El papel del compuesto en el desarrollo de materiales luminiscentes es significativo. Los MOFs sintetizados utilizando this compound pueden mostrar diversas luminiscencias desde la UV hasta la luz visible bajo excitación UV/Vis . Estos materiales son prometedores para aplicaciones como tecnologías de visualización, iluminación y sensores ópticos.

Catálisis

El this compound sirve como precursor de catalizadores en síntesis orgánicas. Los enolatos metálicos derivados del this compound se utilizan en una variedad de reacciones catalizadas, contribuyendo al desarrollo de catalizadores que ofrecen selectividad, reactividad y economía atómica para transformaciones químicas eficientes .

Investigación de Nanopartículas

Este compuesto es fundamental en la investigación de nanopartículas, donde actúa como precursor para la síntesis de nanopartículas. Estas nanopartículas tienen diversas aplicaciones, incluidas la electrónica, la medicina y la ciencia de los materiales .

Ciencia de los Polímeros

En la ciencia de los polímeros, el this compound se utiliza como precursor y estabilizador. Ayuda en la síntesis de polímeros con propiedades específicas y mejora la estabilidad de las estructuras poliméricas durante el proceso de fabricación .

Espectroscopia de RMN

La capacidad del this compound para funcionar como una sonda en estudios espectroscópicos de RMN lo convierte en una valiosa clase de reactivos de desplazamiento de RMN. Ayuda en el análisis detallado de las estructuras y la dinámica moleculares .

Mecanismo De Acción

Target of Action

Calcium acetylacetonate, also known as CALCIUMACETYLACETONATE, is a coordination complex derived from the acetylacetonate anion and calcium ions . The primary targets of this compound are the calcium channels in the body . These channels play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and maintaining heart rhythm .

Mode of Action

The compound interacts with its targets by binding to the calcium channels. The bidentate ligand acetylacetonate, often abbreviated as acac, binds to the metal to form a six-membered chelate ring . This interaction results in changes in the calcium ion concentration within the cells, affecting various physiological processes .

Biochemical Pathways

Calcium acetylacetonate affects the calcium signaling pathway, which is essential for the functional integrity of the nervous, muscular, and skeletal systems . The compound’s interaction with calcium channels can influence the amplitude and frequency of calcium release, thereby affecting downstream effects such as muscle contraction and nerve impulse transmission .

Pharmacokinetics

The pharmacokinetic properties of calcium acetylacetonate have been studied in mice. The compound exhibits linear pharmacokinetics due to a first-order reaction . The absolute bioavailability of calcium from calcium acetylacetonate was found to be greater than that of calcium chloride . The mean residence time for absorption of calcium from calcium acetylacetonate was also longer than those from other calcium salts .

Result of Action

The molecular and cellular effects of calcium acetylacetonate’s action primarily involve changes in calcium ion concentration within the cells. This can lead to alterations in various physiological processes, including muscle contraction, nerve impulse transmission, and heart rhythm . Additionally, the compound exhibits fluorescence due to a ligand-to-metal charge transfer (LMCT) transition .

Action Environment

The action, efficacy, and stability of calcium acetylacetonate can be influenced by various environmental factors. For instance, the degree of hydration can affect the compound’s reaction suitability . Furthermore, the compound’s melting point, which is greater than 280°C (dec.) , can also influence its stability under different environmental conditions.

Safety and Hazards

Calcium acetylacetonate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

Direcciones Futuras

Calcium acetylacetonate is used as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects . It is also used in a plethora of catalyzed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Análisis Bioquímico

Biochemical Properties

Calcium acetylacetonate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through the oxygen atoms that bind to the calcium to form a six-membered chelate ring . The nature of these interactions is largely determined by the structure and reactivity of the compound, which can exist as aggregates in solution and in the solid state .

Cellular Effects

Calcium ions play a crucial role in many cellular processes, including muscle contraction, cell division, and neurotransmitter release . Disruptions in calcium levels and signaling can lead to a range of pathological conditions .

Molecular Mechanism

Calcium acetylacetonate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules through its oxygen atoms, forming a six-membered chelate ring . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Metabolic Pathways

Calcium acetylacetonate may be involved in various metabolic pathways. Calcium is a crucial mineral element in the human body and is closely related to the maintenance of human health . It’s involved in many metabolic processes, including muscle contraction, neurotransmitter release, and cell division .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Calcium acetylacetonate can be achieved through the reaction of calcium chloride and acetylacetone in the presence of a base. The base helps to deprotonate the acetylacetone, allowing it to act as a bidentate ligand and form a complex with the calcium ion.", "Starting Materials": ["Calcium chloride", "Acetylacetone", "Base (e.g. sodium hydroxide)"], "Reaction": ["Add calcium chloride to a solution of acetylacetone in a suitable solvent.", "Add the base to the mixture to deprotonate the acetylacetone.", "Stir the mixture at an appropriate temperature until the reaction is complete.", "Filter the resulting precipitate and wash it with a suitable solvent.", "Dry the product under vacuum to obtain Calcium acetylacetonate as a white crystalline solid."] } | |

Número CAS |

19372-44-2 |

Fórmula molecular |

C5H7CaO2+ |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

calcium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-; |

Clave InChI |

QMAJHYAKZKETPG-LNKPDPKZSA-M |

SMILES isomérico |

C/C(=C/C(=O)C)/[O-].[Ca+2] |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |

SMILES canónico |

CC(=CC(=O)C)[O-].[Ca+2] |

| 19372-44-2 | |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, Calcium Acetylacetonate reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by Calcium Acetylacetonate in different biological systems.

A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, Calcium Acetylacetonate is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.

A: Calcium Acetylacetonate acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of Calcium Acetylacetonate. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.

A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.

A: Calcium Acetylacetonate's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating Calcium Acetylacetonate with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []

ANone: It's important to note that the provided research papers primarily focus on Calcium Acetylacetonate's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.

A: While the provided abstracts don't delve into the historical context, research on Calcium Acetylacetonate likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)